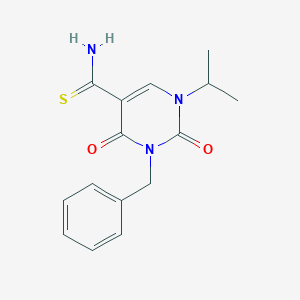

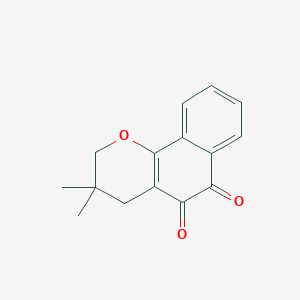

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves multicomponent reactions, including the Biginelli reaction, which is a one-pot synthesis method involving an aldehyde, a β-keto ester, and urea or thiourea. This method is renowned for its efficiency in constructing complex molecules from simpler components. For instance, the synthesis of 2-oxo(thio)-N,4-diaryl-1,2,3,4-tetrahydropyrimidine-5-carbothioamides involves the reaction of 2-acylthioacetamides with aromatic aldehydes and urea/thiourea, showcasing the versatility of the Biginelli reaction framework in producing a variety of tetrahydropyrimidine derivatives (Maiboroda & Simurova, 2016).

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms, which significantly influences their chemical behavior and interactions. The X-ray diffraction analysis often reveals intricate details about their crystalline structures, contributing to our understanding of their chemical reactivity and properties. For example, the crystal and molecular structure analysis of related compounds provides insight into their conformational features and the impact of substituents on their overall structure (Gurskaya, Zavodnik, & Shutalev, 2003).

Chemical Reactions and Properties

Tetrahydropyrimidine derivatives undergo various chemical reactions, including recyclization, cyclocondensation, and interactions with different reagents, leading to the formation of a wide array of compounds with diverse chemical properties. The reactivity of these compounds is often dictated by the functional groups attached to the tetrahydropyrimidine core. For instance, the recyclization of certain derivatives with cyclic enamines results in complex molecules with unique structural features (Silaichev, Aliev, & Maslivets, 2009).

Wissenschaftliche Forschungsanwendungen

Supramolecular Associations and Proton-Transfer Adducts

Research on compounds related to 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide, such as benzamidinium salts with uracil derivatives, has demonstrated their ability to form supramolecular synthons characterized by charge-assisted hydrogen bonds. These findings suggest potential applications in the development of novel molecular structures and materials with unique properties (Portalone, 2010).

Synthetic Routes for Analog Compounds

The synthesis of analogs like 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, which shares structural similarities with 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide, has been explored through various routes. These studies provide insights into synthetic methodologies that could be applied to the synthesis and modification of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide for research and potential applications (Petersen, Pedersen, & Nielsen, 2001).

Biginelli Reaction Involvement

Compounds structurally related to 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide have been utilized in Biginelli reactions, indicating the potential of such compounds in facilitating the synthesis of diverse heterocyclic structures. This could open up avenues for their application in the synthesis of complex molecules and the exploration of their biological activities (Maiboroda & Simurova, 2016).

Molecular Docking and Cytotoxicity Studies

Metal complexes of related compounds have shown significant cytotoxic effects against various cancer cell lines in studies, suggesting the potential of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide and its derivatives in anticancer research. This area of application is particularly promising for the development of new therapeutic agents (Wang et al., 2011).

Eigenschaften

IUPAC Name |

3-benzyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-10(2)17-9-12(13(16)21)14(19)18(15(17)20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFAEYFGHMWLLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381304 |

Source

|

| Record name | 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |

CAS RN |

175203-49-3 |

Source

|

| Record name | 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

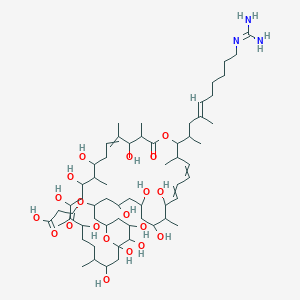

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)

![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)

![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)

![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)

![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)